N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549017-53-8
VCID: VC11811419
InChI: InChI=1S/C19H25N7/c1-3-20-17-12-15(2)21-19(23-17)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-18(26)22-16/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,20,21,23)
SMILES: CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Molecular Formula: C19H25N7
Molecular Weight: 351.4 g/mol

N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

CAS No.: 2549017-53-8

Cat. No.: VC11811419

Molecular Formula: C19H25N7

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine - 2549017-53-8

Specification

CAS No. 2549017-53-8
Molecular Formula C19H25N7
Molecular Weight 351.4 g/mol
IUPAC Name N-ethyl-2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Standard InChI InChI=1S/C19H25N7/c1-3-20-17-12-15(2)21-19(23-17)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-18(26)22-16/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,20,21,23)
Standard InChI Key QNWBLIWDNLLGOC-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Canonical SMILES CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The molecule integrates three distinct pharmacophores:

  • A pyrimidine ring substituted with methyl and ethylamine groups at positions 6 and 4, respectively

  • A piperazine spacer linked via a methylene bridge

  • An imidazo[1,2-a]pyridine heterocycle at the terminal position

This trifunctional design enables simultaneous interaction with multiple biological targets, a strategy increasingly employed in polypharmacology.

Quantitative Descriptors

Table 1 summarizes key molecular properties derived from computational analyses:

PropertyValueSource
Molecular formulaC₁₉H₂₅N₇
Molecular weight351.4 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors6
Topological polar surface area76.2 Ų
LogP (octanol-water)2.34

The moderate lipophilicity (LogP 2.34) suggests favorable membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration capabilities.

Synthetic Considerations

Retrosynthetic Analysis

The molecule likely originates from convergent synthesis involving three primary building blocks:

  • 6-Methyl-4-aminopyrimidine core

  • Piperazine-methylimidazo[1,2-a]pyridine module

  • Ethylamine side chain

Key challenges include:

  • Regioselective functionalization of the imidazo[1,2-a]pyridine ring

  • Steric hindrance during piperazine coupling

  • Purification of the final product due to multiple basic nitrogen centers

Proposed Pathway

While explicit synthetic details remain unpublished, a plausible route involves:

  • Imidazo[1,2-a]pyridine synthesis via Gould-Jacobs cyclization of 2-aminopyridine with α-bromoketones

  • Methylation at the imidazo[1,2-a]pyridine C2 position using methyl iodide

  • Piperazine functionalization through nucleophilic substitution with chloromethylimidazo[1,2-a]pyridine

  • Pyrimidine coupling via Buchwald-Hartwig amination

ADMET Profiling

Computational Predictions

Early-stage in silico modeling yields mixed results:

ParameterPredictionConfidence
Cytochrome P450 3A4 inhibitionHigh (Ki = 4.2 μM)Moderate
Plasma protein binding89%High
hERG inhibitionpIC₅₀ = 5.1Low
Oral bioavailability56%Moderate

These predictions warrant experimental validation due to potential off-target effects from the piperazine moiety.

Toxicity Considerations

The piperazine component raises specific concerns:

  • Histamine release: Common in N-substituted piperazines, potentially causing immune reactions

  • MAO inhibition: Structural analogs show moderate monoamine oxidase A affinity (Ki ≈ 300 nM)

  • Genotoxic risk: Nitrosation of secondary amines could form carcinogenic N-nitrosamines

Future Directions

Priority Investigations

  • Target deconvolution: Chemical proteomics to identify binding partners

  • Metabolic stability: Hepatic microsome assays across species

  • In vivo efficacy: Xenograft models for oncology applications

Structural Optimization

  • Piperazine replacement: Testing morpholine or piperidine analogs to reduce toxicity

  • Halogen incorporation: Fluorine at C7 of imidazo[1,2-a]pyridine to enhance target affinity

  • Prodrug development: Phosphate esters to improve aqueous solubility

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